molecular formula C18H20N2O B11133740 1-butyl-2-(phenoxymethyl)-1H-benzimidazole

1-butyl-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11133740
M. Wt: 280.4 g/mol
InChI Key: BCPYESDCHNFHOX-UHFFFAOYSA-N
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Description

1-Butyl-2-(phenoxymethyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a butyl group and a phenoxymethyl group attached to the benzimidazole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-(phenoxymethyl)-1H-benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with butyl aldehyde to form 1-butylbenzimidazole, followed by the reaction with phenoxymethyl chloride under basic conditions to introduce the phenoxymethyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may modify the benzimidazole ring or the attached substituents.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzimidazoles.

Scientific Research Applications

1-Butyl-2-(phenoxymethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in drug discovery and development. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-butyl-2-(phenoxymethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenoxymethyl group could enhance its binding affinity or selectivity for certain targets, while the butyl group may influence its solubility and bioavailability.

Comparison with Similar Compounds

    1-Butyl-2-methyl-1H-benzimidazole: Lacks the phenoxymethyl group, which may result in different chemical and biological properties.

    1-Butyl-2-(methoxymethyl)-1H-benzimidazole: Contains a methoxymethyl group instead of a phenoxymethyl group, potentially altering its reactivity and interactions.

    1-Butyl-2-(chloromethyl)-1H-benzimidazole: The presence of a chloromethyl group can lead to different substitution reactions and biological activities.

Uniqueness: 1-Butyl-2-(phenoxymethyl)-1H-benzimidazole is unique due to the presence of both the butyl and phenoxymethyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-butyl-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C18H20N2O/c1-2-3-13-20-17-12-8-7-11-16(17)19-18(20)14-21-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3

InChI Key

BCPYESDCHNFHOX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3

Origin of Product

United States

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